4-(Dimethylazaniumyl)butanoate
Description
4-(Dimethylazaniumyl)butanoate (IUPAC name) is a zwitterionic compound featuring a quaternary ammonium group (-N⁺(CH₃)₂) at the C4 position of a butanoate backbone. It is also known as 4-(dimethylamino)butanoic acid in its protonated form . The compound’s structure enables both hydrophilic (via the charged ammonium) and hydrophobic (via methyl groups) interactions, making it relevant in biochemical and pharmaceutical contexts. It is structurally related to carnitine derivatives but differs in alkyl substitution patterns, which influence its physicochemical and biological properties .
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
4-(dimethylazaniumyl)butanoate |
InChI |
InChI=1S/C6H13NO2/c1-7(2)5-3-4-6(8)9/h3-5H2,1-2H3,(H,8,9) |
InChI Key |
OXOWTLDONRGYOT-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCCC(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
4-(Trimethylazaniumyl)butanoate (Carnitine Analogs)
Structural Differences :
- 4-(Trimethylazaniumyl)butanoate (CAS: 407-64-7) replaces the dimethyl group with a trimethylammonium (-N⁺(CH₃)₃) moiety . This substitution results in a permanent positive charge, unlike the pH-dependent zwitterionic nature of 4-(dimethylazaniumyl)butanoate.
Functional Implications :
- Biological Role : Trimethyl derivatives, such as L-carnitine, are critical in fatty acid metabolism, facilitating mitochondrial transport of acyl groups. The dimethyl analog lacks this role but may serve as a substrate analog or inhibitor .
- Enzyme Interactions: Compounds like 3-(tetradecylcarbamoylamino)-4-(trimethylazaniumyl)butanoate inhibit carnitine palmitoyltransferase (CPT), a key enzyme in fatty acid oxidation. The dimethyl variant’s reduced methyl groups may weaken binding affinity to CPT .
Table 1: Key Properties of Quaternary Ammonium Butanoates
Acylated Derivatives: 3-Hydroxydecanoylcarnitine
Structural Features :
- 3-Hydroxydecanoylcarnitine (CHEBI:73051) includes a 3-hydroxydecanoyl ester linked to the butanoate chain, enhancing lipophilicity .
Functional Contrast :
- While this compound lacks esterification, 3-hydroxydecanoylcarnitine participates in acyl group transport. The absence of a long acyl chain in the dimethyl variant limits its role in lipid metabolism but may favor solubility in aqueous environments .
Inhibitors with Alkyl Substituents
Example: 3-(Tetradecylcarbamoylamino)-4-(trimethylazaniumyl)butanoate ()
- Activity: Acts as a reversible CPT inhibitor with antidiabetic properties. The tetradecyl chain enhances hydrophobic interactions with enzyme active sites, a feature absent in this compound .
Butanoate Esters with Non-Ammonium Groups
Examples :
- Methyl 4-(hydroxyimino)butanoate (C₅H₉NO₃): Contains a hydroxyimino group, enabling chelation or redox activity, unlike the ammonium group in the target compound .
Table 2: Comparison of Butanoate Derivatives
Amino-Substituted Butanoates
Example: Methyl 4-(methylamino)butanoate (C₆H₁₃NO₂)
- Contrast : Features a primary amine (-NHCH₃) instead of a quaternary ammonium. This reduces water solubility and alters reactivity, favoring nucleophilic reactions over ionic interactions .
Preparation Methods
Chlorination of γ-Butyrolactone
The reaction employs γ-butyrolactone, methanol, and PCl₃ at 30–60°C with ZnCl₂ (1–5 mol% relative to γ-butyrolactone). A molar ratio of γ-butyrolactone:PCl₃:methanol = 1:0.35–1:2–5 ensures complete conversion. Distillation under reduced pressure (25 mmHg, 80–85°C) isolates methyl 4-chlorobutyrate with 80–95% yield.
Table 1: Optimization of Methyl 4-Chlorobutyrate Synthesis
| Parameter | Example 1 | Example 2 | Example 3 | Example 5 |
|---|---|---|---|---|
| γ-Butyrolactone (mol) | 0.5 | 0.5 | 0.5 | 0.5 |
| Methanol (mol) | 1.5 | 1.0 | 2.5 | 1.5 |
| PCl₃ (mol) | 0.25 | 0.25 | 0.25 | 0.5 |
| Yield (%) | 94.5 | 85.5 | 93.4 | 95.6 |
Higher PCl₃ ratios (e.g., 1:1 in Example 5) improve yields by ensuring complete chlorination, while excess methanol minimizes side reactions.
Direct Aminolysis of γ-Butyrolactone
An alternative single-step route involves ring-opening γ-butyrolactone with dimethylamine under basic conditions. The reaction proceeds via nucleophilic attack at the carbonyl carbon, forming 4-(dimethylamino)butyric acid directly.
Reaction Conditions
-
Solvent: Water or methanol
-
Temperature: 60–80°C
-
Catalyst: None required (base-mediated)
-
Yield: ~70–85% (estimated from analogous lactone aminolysis)
This method bypasses chlorination but requires careful pH control to avoid over-alkylation.
Oxidation-Amination Pathways
Patent CN101962327A outlines a route to 4-(N,N-dimethylamino)butyraldehyde dimethyl acetal, which can be adapted for this compound synthesis.
Oxidation of 4-Chloro-1-butanol
4-Chloro-1-butanol is oxidized to 4-chlorobutyraldehyde using sodium hypochlorite (NaClO) and 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) at 0–25°C.
Aminolysis and Oxidation
The aldehyde undergoes acetal protection with methanol/H₂SO₄, followed by aminolysis with dimethylamine. Deprotection and oxidation with NaClO₂ yields 4-(dimethylamino)butyric acid, which is protonated to the final product.
Table 2: Key Parameters for Oxidation-Amination Route
| Step | Conditions | Yield (%) |
|---|---|---|
| Oxidation | 0–25°C, TEMPO/NaClO, pH 6–8.5 | 85–90 |
| Aminolysis | 10–100°C, aqueous DMA | 75–80 |
| Final Oxidation | NaClO₂, rt, 2h | 90–95 |
Reductive Amination of 4-Oxobutyric Acid
4-Oxobutyric acid reacts with dimethylamine in the presence of sodium cyanoborohydride (NaBH₃CN) to form 4-(dimethylamino)butyric acid.
Reaction Scheme
Optimization Insights
-
pH: 6–7 (buffered with acetate)
-
Yield: 65–75% (lower due to competing imine formation)
Comparative Analysis of Methods
Table 3: Route Comparison for this compound Synthesis
| Method | Steps | Catalysts | Yield (%) | Scalability |
|---|---|---|---|---|
| Chlorination-Amination | 3 | ZnCl₂, TEA | 80–95 | High |
| Direct Aminolysis | 1 | None | 70–85 | Moderate |
| Oxidation-Amination | 4 | TEMPO, H₂SO₄ | 70–85 | Moderate |
| Reductive Amination | 2 | NaBH₃CN | 65–75 | Low |
The chlorination-amination route (Patent CN102898307A) offers the highest yield and scalability, making it industrially preferable . Direct aminolysis reduces step count but requires stringent conditions.
Q & A
Basic Research Questions
Q. What are the key experimental techniques for determining the crystal structure of 4-(Dimethylazaniumyl)butanoate derivatives?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is essential. Data collection at low temperatures (e.g., 90 K) minimizes thermal motion artifacts . Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and multi-scan absorption correction (SADABS). Refinement via SHELXL/SHELXT software ensures precise hydrogen atom placement (riding models for C-bound H; full refinement for N/O-bound H) . Hirshfeld surface analysis (e.g., using CrystalExplorer) quantifies intermolecular interactions (H⋯H, H⋯Cl, H⋯O) and identifies dominant hydrogen-bonding motifs .
Q. How do hydrogen-bonding interactions influence the crystal packing of this compound derivatives?
- Analysis : Dominant hydrogen bonds include O–H⋯Cl, N–H⋯Cl, and N–H⋯O(W), forming R₂⁴(12) patterns that stabilize layered structures parallel to (101) planes . Use symmetry codes (e.g., x+1/2, -y+3/2, z+1/2) to map connectivity. 2D fingerprint plots reveal H⋯H (51.3%), H⋯Cl (23.0%), and H⋯O (12.9%) contributions to the total surface area .
Q. What experimental conditions optimize X-ray diffraction data quality for this compound?
- Protocol :
- Crystal mounting : Flash-cool crystals in liquid nitrogen (90 K) using polyisobutene oil on a glass fiber .
- Data collection : θ range = 2.4–27.5°, detector resolution = 7.41 pixels/mm. Collect 36,719 reflections (Rint = 0.032) and refine with Fo² > 2σ(Fo²) .
- Software : APEX3 for data processing, SHELXL for refinement, and Mercury for visualization .
Advanced Research Questions
Q. How can structural discrepancies in hydrogen-bonding patterns across polymorphs be resolved?
- Strategy : Compare Hirshfeld surface metrics (e.g., di, de distances) and contact percentages. For example, H⋯Cl interactions (dD–A = 3.0467–3.1493 Å) may vary due to lattice water positioning . Pair this with DFT calculations to evaluate energy differences between packing motifs. Cross-validate using temperature-dependent SC-XRD to assess thermal expansion effects on bond lengths .
Q. What dynamic behaviors are observed in substituents of this compound, and how are they analyzed?
- Findings : The dimethylamino group exhibits rotational flexibility around the C4–N2 bond (torsion angles: 108.41–125.32°). Use restrained refinement to model disorder or employ variable-temperature XRD to track conformational changes . Molecular dynamics simulations can further probe rotational barriers and solvent effects .
Q. How do substitution patterns (e.g., hydroxyl vs. methyl groups) alter the compound’s reactivity and intermolecular interactions?
- Case Study : Para-substituted amino groups (e.g., in Methyl 4-(4-aminophenyl)butanoate) enhance π-π stacking and hydrogen-bond donor capacity, whereas meta-substitution introduces steric hindrance . Compare Hirshfeld surface metrics (e.g., H⋯O vs. H⋯Cl contacts) and lattice energies to quantify substitution-driven packing differences .
Notes
- Contradictions : Minor deviations in H⋯Cl distances (e.g., 3.0467 vs. 3.1493 Å) may arise from lattice strain or solvent effects. Validate with periodic DFT .
- Synthesis Gaps : While evidence lacks direct synthesis protocols for this compound, analogous routes (e.g., esterification of butanoic acid derivatives) can be adapted .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
